5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a benzo[d]thiazole moiety with an ethoxy group
Properties
IUPAC Name |
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-2-19-8-4-3-5-9-12(8)16-14(21-9)17-13(18)10-6-7-11(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJKZGPQUSQCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Bromination of the Thiophene Ring: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the brominated thiophene with the benzo[d]thiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the bromine-substituted position on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Compounds similar to 5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have demonstrated potent antitumor properties. Studies indicate that benzothiazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a related compound showed significant cytotoxicity against human-derived tumor cell lines at nanomolar concentrations .
-
Enzyme Inhibition
- This compound has been studied for its potential as an inhibitor of enzymes critical in metabolic pathways, such as Fructose-1,6-bisphosphatase (FBPase). FBPase is involved in gluconeogenesis and is a target for developing treatments for diabetes mellitus. The inhibition of this enzyme can help regulate blood sugar levels, making it a candidate for further pharmacological research .
- Antimicrobial Properties
Synthesis and Derivative Studies
The synthesis of this compound involves several steps that include the formation of the benzothiazole ring followed by carboxamide formation. The exploration of analogs has led to the identification of compounds with enhanced biological activity, allowing for structure-activity relationship studies that guide future drug design.
Case Study 1: Anticancer Activity
A study investigated a series of benzothiazole derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 and HeLa cell lines, indicating their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
In a biochemical assay aimed at evaluating the inhibitory effects on human carbonic anhydrases (hCA), derivatives of benzothiazole were tested. The findings revealed that some compounds selectively inhibited hCA IX and XII at sub-nanomolar concentrations, highlighting their therapeutic potential in cancer treatment .
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-thiophenecarboxaldehyde
- 4-bromo-2-thiophenecarboxaldehyde
- 5-methyl-2-thiophenecarboxaldehyde
Uniqueness
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the benzo[d]thiazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a benzothiazole moiety and a carboxamide functional group. Its structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit enzyme inhibitory activities. For instance, derivatives of benzothiazole have been reported to inhibit various enzymes involved in cancer progression and inflammation. Specifically, studies indicate that benzothiazole derivatives can act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Anticancer Properties
Several studies have investigated the anticancer properties of related compounds. For example, a study demonstrated that certain 1,2,4-oxadiazole derivatives exhibited cytotoxic effects against human leukemia cell lines with IC50 values in the micromolar range. These compounds were shown to induce apoptosis through the activation of caspase pathways .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-bromo-N-(4-ethoxy...) | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| 5a | CEM-13 | <0.1 | Apoptosis induction |
| 5b | U-937 | 0.75 | Cell cycle arrest at G0-G1 phase |
Case Studies
- In vitro Studies : A series of in vitro assays demonstrated that the compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to established chemotherapeutics like doxorubicin. Flow cytometry analyses indicated that these compounds could induce apoptosis effectively .
- Molecular Docking Studies : Molecular docking simulations revealed strong interactions between the compound and target proteins involved in cancer pathways, suggesting a mechanism where the compound could inhibit tumor growth by disrupting key signaling pathways .
Pharmacological Insights
The introduction of electron-withdrawing groups (EWGs) in the structure has been correlated with increased biological activity. Modifications to the thiophene or benzothiazole components may enhance potency and selectivity against specific cancer types or enzymes .
Table 2: Structure Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| EWG at para position | Increased potency |
| Alkyl substitution on thiophene | Enhanced solubility |
| Halogen substitution | Improved receptor binding |
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?
The compound is typically synthesized via multi-step reactions, including:
- Amidation : Coupling 5-bromothiophene-2-carboxylic acid with 4-ethoxy-1,3-benzothiazol-2-amine using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions .
- Suzuki-Miyaura Cross-Coupling : For introducing bromine or other substituents, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed .
- Thiazole Ring Formation : Cyclization reactions (e.g., Hantzsch synthesis) may precede functionalization steps . Critical factors: Solvent choice (DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the benzothiazole and thiophene ring systems, with characteristic shifts for bromine (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS or ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
Q. What are the hypothesized biological targets of this compound?
Studies on analogous benzothiazole-thiophene hybrids suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets .
- DNA Topoisomerases : Intercalation or stabilization of DNA-enzyme complexes .
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
Advanced Research Questions
Q. How can researchers optimize low yields in the amidation step during synthesis?
- Catalyst Screening : Replace EDC with DMT-MM for higher efficiency in polar aprotic solvents .
- Temperature Gradients : Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate reaction kinetics .
- Purification : Employ preparative HPLC for isolating the product from byproducts (e.g., unreacted amine) .
- Troubleshooting Note: Low yields may stem from moisture-sensitive intermediates; ensure anhydrous conditions .
Q. How to resolve discrepancies in biological activity data across studies?
Contradictions may arise due to:
- Assay Variability : Standardize protocols (e.g., ATPase assays for kinase inhibition vs. cell viability assays) .
- Compound Purity : Verify purity (>95%) via HPLC and re-test in orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Structural Analogues : Compare activity of the parent compound with derivatives (e.g., replacing bromine with chlorine) to identify substituent-specific effects .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 4–9) at 37°C and monitor via LC-MS over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .
- Light Sensitivity : Store in amber vials and test degradation under UV/visible light exposure .
Methodological Notes
- Contradictory Evidence : While emphasizes Suzuki coupling for bromine introduction, highlights direct bromination post-synthesis. Researchers should evaluate substituent compatibility with reaction conditions .
- Advanced Characterization : X-ray crystallography can resolve ambiguities in NMR assignments, particularly for regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
